molecular formula C10H6N4S2 B11097323 ([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile

([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile

Cat. No.: B11097323
M. Wt: 246.3 g/mol
InChI Key: VDGVMUHNHFFAOC-UHFFFAOYSA-N
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Description

([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE is a complex organic compound that features a triazole ring fused with a benzothiazole ring, connected via a sulfanyl group to a methyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring followed by the fusion with the benzothiazole ring. The sulfanyl group is then introduced, and finally, the methyl cyanide moiety is attached. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

Chemistry

In chemistry, ([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s derivatives may be explored for their pharmacological properties. Research may focus on their potential as antimicrobial, anticancer, or anti-inflammatory agents.

Industry

Industrially, ([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of ([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-benzothiazole derivatives, such as:

Uniqueness

([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)METHYL CYANIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H6N4S2

Molecular Weight

246.3 g/mol

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetonitrile

InChI

InChI=1S/C10H6N4S2/c11-5-6-15-9-12-13-10-14(9)7-3-1-2-4-8(7)16-10/h1-4H,6H2

InChI Key

VDGVMUHNHFFAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC#N)S2

Origin of Product

United States

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